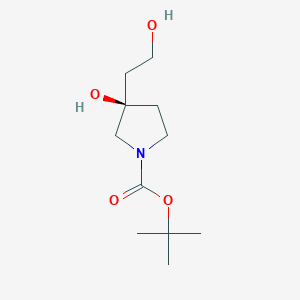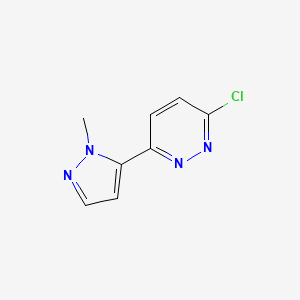
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine” is a chemical compound with potential biological activity . It has been studied for its antileishmanial and antimalarial properties .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, one study reported the synthesis of organometallic η6-arene ruthenium (II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine . Another study reported the synthesis of the compound using 3-Chloro-6-hydrazinylpyridazine dissolved in ethanol, to which acetylacetone and acetic acid were added and heated for 30 minutes .Molecular Structure Analysis
The molecular structure of “this compound” is almost planar . The dihedral angle between the aromatic rings is 2.82 (5)° . The packing results in polymeric chains extending along the a axis .Chemical Reactions Analysis
The compound has been found to interact moderately with CT-DNA and their binding constants are in the order of 10^4 M^−1 . These complexes bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .科学的研究の応用
Synthesis and Antibacterial Evaluation
One area of research involves the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. By reacting precursors with a variety of active methylene compounds, researchers have produced derivatives, including pyrazole and oxazole derivatives, with significant antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).
Cyclocondensation Reactions
Another application is found in the domain of cyclocondensation reactions, where methyl chlorothioimidate, isocyanide, and pyridine undergo a series of reactions, including N-imidoylpyridinium formation and cycloaddition steps, to produce fused imidazolium and dihydropyrimidinium salts. This method allows the preparation of corresponding fused 1-amino-3-(methylthio)imidazolium chlorides, showcasing the versatility of 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine in synthetic chemistry (Marchand & Morel, 1993).
Electrophilic Substitution Reactions
The compound also plays a crucial role in electrophilic substitution reactions, where its derivatives undergo smooth metallation, leading to highly substituted pyrazolo[3,4-c]pyridazines derivatives. These reactions are critical for the functionalization of pyridazine rings and have implications in the development of new materials and pharmaceuticals (Wunderlich & Knochel, 2008).
Photophysical Properties
Research into the electronic and photophysical properties of complexes modulated by pyrazolyl–pyridazine ligands, including 3-chloro-6-(1H-pyrazole-1-yl)-pyridazine, has revealed insights into their structural and electronic configurations. These studies have applications in the development of optoelectronic devices and understanding the interaction of these complexes with light (Saldías et al., 2019).
Surface Protection and Corrosion Inhibition
Finally, derivatives of this compound have been explored for their potential in protecting mild steel surfaces and inhibiting corrosion in acidic solutions. Through experimental and theoretical studies, these compounds have demonstrated significant efficiency as corrosion inhibitors, providing insights into their interactions with metal surfaces and their potential applications in industrial corrosion protection (Olasunkanmi, Mashuga, & Ebenso, 2018).
作用機序
Target of Action
It has been found that similar compounds have been used in the synthesis of ruthenium (ii) complexes, which interact with calf thymus dna (ct-dna) and glutathione .
Mode of Action
Related compounds have been observed to interact moderately with ct-dna, with binding constants in the order of 10^4 m^-1 . These complexes bind to glutathione, forming GSH-adducts through S coordination by replacement of a halide .
Biochemical Pathways
The interaction with ct-dna and glutathione suggests potential involvement in dna-related processes and antioxidant pathways .
Result of Action
Related compounds have shown some activity against the mcf-7 breast cancer cells . The exact effects of 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine at the molecular and cellular level require further investigation.
Action Environment
The stability of related compounds in pbs buffer or dmso over 24 hours has been confirmed , suggesting potential stability in various biological environments.
生化学分析
Biochemical Properties
It has been used in the synthesis of organometallic η6-arene ruthenium(II) complexes . These complexes interact moderately with calf thymus DNA (CT-DNA) and bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .
Cellular Effects
The organometallic complexes synthesized using this compound have shown some activity against the MCF-7 breast cancer cells .
Molecular Mechanism
The organometallic complexes synthesized using this compound bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .
Temporal Effects in Laboratory Settings
The organometallic complexes synthesized using this compound have shown good solvolysis stability over 24 hours .
特性
IUPAC Name |
3-chloro-6-(2-methylpyrazol-3-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCPZPODQWDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1472021-67-2 |
Source


|
| Record name | 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2757315.png)
![Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B2757316.png)
![2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2757319.png)
![4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid](/img/structure/B2757320.png)
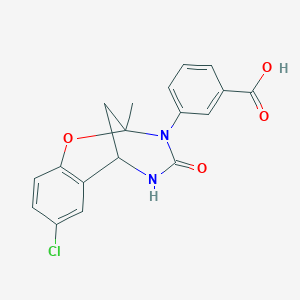
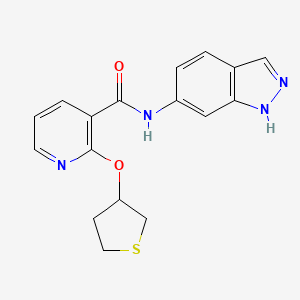
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2757325.png)
![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)

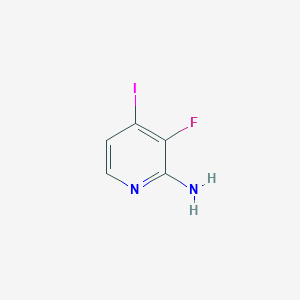

![3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid](/img/structure/B2757333.png)
